4-Methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile
Overview
Description
N-Demethylricinine is a naturally occurring alkaloid found in the castor plant (Ricinus communis L.). It is structurally related to ricinine, another alkaloid from the same plant. N-Demethylricinine is known for its role in the pyridine nucleotide cycle and is associated with the aging process in plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Demethylricinine can be synthesized through the demethylation of ricinine. This process involves the removal of a methyl group from ricinine, typically using reagents such as hydrobromic acid or other demethylating agents under controlled conditions .
Industrial Production Methods: Industrial production of N-Demethylricinine is not widely documented. it can be extracted from the leaves of the castor plant, where it is present in small quantities. The extraction process involves solvent extraction followed by purification using chromatographic techniques .
Types of Reactions:
Oxidation: N-Demethylricinine can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: It can also be reduced to form different reduced products.
Substitution: N-Demethylricinine can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce different amines .
Scientific Research Applications
N-Demethylricinine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other alkaloids and related compounds.
Biology: Studies have shown its role in the aging process of plants and its potential effects on plant metabolism.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its hepatoprotective properties.
Industry: It is used in the production of certain pharmaceuticals and as a research chemical
Mechanism of Action
N-Demethylricinine exerts its effects through various molecular targets and pathways. It is involved in the pyridine nucleotide cycle and can influence the metabolism of plants. Its mechanism of action includes interactions with enzymes and other proteins involved in metabolic processes. Additionally, it has been shown to modulate inflammatory and biochemical markers, highlighting its potential in managing inflammation and other disorders .
Comparison with Similar Compounds
Ricinine: Structurally similar to N-Demethylricinine, ricinine is another alkaloid found in the castor plant. It is involved in similar metabolic pathways and has comparable biological activities.
Other Pyridone Alkaloids: Compounds such as 3-cyano-4-methoxy-2-pyridone share structural similarities and may exhibit related biological activities.
Uniqueness: N-Demethylricinine is unique due to its specific role in the aging process of plants and its potential therapeutic effects. Its ability to interconvert with ricinine in plant tissues adds to its distinctiveness .
Biological Activity
4-Methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
- Molecular Formula : CHNO
- Molecular Weight : 150.13 g/mol
- CAS Number : 21642-98-8
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated a series of related compounds and found that some exhibited cytotoxic potential against human tumor cell lines, with notable results as follows:
Compound | Cell Line Tested | IC (µM) | Comparison to Doxorubicin |
---|---|---|---|
24 | HT29 (Colon) | 0.4 | 2.5 times more active |
15 | MCF7 (Breast) | 1.0 | Comparable |
23 | A549 (Lung) | 0.8 | Comparable |
Compound 24 was identified as the most potent agent, demonstrating an IC value significantly lower than that of doxorubicin, a standard chemotherapeutic drug .
Antimicrobial Activity
The compound also shows promising antimicrobial properties. In a separate evaluation, it was found that several derivatives displayed variable antimicrobial activity against a range of bacteria and fungi:
Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
24 | Staphylococcus aureus | 16 µg/mL |
24 | Escherichia coli | 32 µg/mL |
15 | Candida albicans | 64 µg/mL |
Compound 24 exhibited antimicrobial activity comparable to ampicillin against both Staphylococcus aureus and Escherichia coli, indicating its potential as a dual-action therapeutic agent .
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve the inhibition of key cellular pathways involved in proliferation and survival of cancer cells. The presence of the carbonitrile group is thought to play a crucial role in its bioactivity by facilitating interactions with biological targets.
Case Studies
- Cytotoxicity Against Colon Cancer Cells : A study demonstrated that compound 24 significantly inhibited the growth of HT29 colon cancer cells with an IC value of approximately 0.4 µM, marking it as a candidate for further development in cancer therapeutics .
- Antimicrobial Efficacy : Another study highlighted the effectiveness of compound 24 against various strains of bacteria and fungi, showing MIC values that suggest it could serve as an alternative treatment option in cases where traditional antibiotics fail .
Properties
IUPAC Name |
4-methoxy-2-oxo-1H-pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-11-6-2-3-9-7(10)5(6)4-8/h2-3H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGIDWPSRDMIQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)NC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176033 | |
Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-4-methoxy-2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21642-98-8 | |
Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-4-methoxy-2-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021642988 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-4-methoxy-2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Cyano-4-methoxy-2-pyridone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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